molecular formula C8H24HfN4 B012279 四(二甲氨基)铪 CAS No. 19962-11-9

四(二甲氨基)铪

货号 B012279
CAS 编号: 19962-11-9
分子量: 354.8 g/mol
InChI 键: ZYLGGWPMIDHSEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tetrakis(dimethylamino)hafnium(IV) is an organometallic compound consisting of a central hafnium atom (Hf) surrounded by four dimethylamido ligands (NMe 2). It is commonly used as a CVD/ALD precursor to produce high-quality Hf thin films . It is a solid with a low melting point .


Synthesis Analysis

The atomic layer deposition of the material with the precursor tetrakis-dimethylamino-hafnium with H2S is a relatively novel solution to synthesize homogeneous and smooth HfS2 layers in a controlled and reproducible manner . This method yielded films with wafer-sized uniformity and controlled properties .


Molecular Structure Analysis

The molecular structure of Tetrakis(dimethylamino)hafnium(IV) consists of a central hafnium atom surrounded by four dimethylamino ligands .


Chemical Reactions Analysis

The atomic layer deposition of the material with the precursor tetrakis-dimethylamino-hafnium with H2S is a relatively novel solution to synthesize homogeneous and smooth HfS2 layers in a controlled and reproducible manner .


Physical And Chemical Properties Analysis

Tetrakis(dimethylamido)hafnium(IV) is a solid with a low melting point . It has a density of 1.098 g/mL at 25 °C .

科学研究应用

  1. HfO2 的原子层沉积 (ALD):四(二甲氨基)铪用于 ALD 工艺中合成 HfO2 薄膜,该薄膜在优化现场诊断等工艺中具有应用 (Sperling 等,2010)。该技术还用于生产氧化铪薄膜,在电子器件和半导体中具有潜在应用 (Liu 等,2003)。

  2. 铪配合物的合成:该化合物参与铪配合物的合成,在化学、物理和生物学中具有潜在应用 (Sebe 等,2005)。

  3. 半导体器件制造:四(二甲氨基)铪用于在半导体衬底上创建 HfO2 薄膜,由于其介电性能,在器件制造中起着至关重要的作用 (Lo Nigro 等,2014)。

  4. 先进栅极电介质应用:在低温金属有机化学气相沉积工艺中,使用该化合物生长的硅酸铪薄膜用于先进栅极电介质应用 (Consiglio 等,2006)。

  5. 合成 HfS2 层:为了以受控方式合成均匀且光滑的 HfS2 层,使用四(二甲氨基)铪与 H2S 的原子层沉积 (Baji 等,2022)。

  6. 吸附和表面反应研究:它用于研究四(二甲氨基)铪在氢末端 Si(100) 表面上的吸附和反应,这对于理解半导体制造中的表面化学至关重要 (Li 等,2010)。

  7. 航空航天和国防应用:正在对氧化铪薄膜和氧化铝薄膜进行研究,该化合物在其中发挥作用,以用于航空航天和国防工业的潜在应用 (Burgess 等,2005)。

安全和危害

Tetrakis(dimethylamido)hafnium(IV) is classified as a flammable solid that releases flammable gas in contact with water . It causes severe skin burns and eye damage . It is advised to keep away from heat/sparks/open flames/hot surfaces, handle under inert gas, protect from moisture, and wear protective gloves/protective clothing/eye protection/face protection .

未来方向

HfS2 has recently emerged as a promising 2D semiconductor, but the lack of a reliable method to produce continuous films on a large scale has hindered its spreading . The atomic layer deposition of the material with the precursor tetrakis-dimethylamino-hafnium with H2S is a relatively novel solution to this problem . This method shows promise for preparing this important transition metal dichalcogenide material .

属性

IUPAC Name

dimethylazanide;hafnium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLGGWPMIDHSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24HfN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hafnium, tetrakis(dimethylamino)-

CAS RN

19782-68-4, 19962-11-9
Record name Hafnium, tetrakis(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019782684
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Record name Tetrakis(dimethylamido)hafnium(IV)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hafnium tetrakis(dimethylazanide)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The lithium dimethylamide, 0.5 mole, in 250 ml of diethyl ether is chilled in an acetone/dry ice bath to -78° C. Hafnium tetrachloride, 35.9 g (0.112 mole), is transferred to a solid addition funnel attached to the 500 ml Schlenk then added over 30 minutes to the magnetically stirred lithium dimethylamide slurry. The mixture is warmed slowly to room temperature then refluxed 1 hour. All volatiles are removed under vacuum at room temperature and the remaining oily solid is extracted twice with 150 ml portions of hexane. The combined extracts are reduced in solvent volume then transferred to a 50 ml flask. Solid hafnium tetrakis(dimethylamide) is distilled from the residue under reduced pressure (boiling point=55° C.-65° C. @ 0.025 mm Hg) to give a very low melting, waxy, white solid.
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Citations

For This Compound
11
Citations
S Nawka - science24.com
Hafnium based oxides, grown by atomic layer deposition, are the most prominent candidates for future high-k dielectrics in next generation DRAM technology. In order to temperature …
Number of citations: 0 www.science24.com
Y Li, X Liu, T Sun, F Zhang, T Fu, P Wang-yang… - Chinese …, 2022 - iopscience.iop.org
Ferroelectric (FE) HfZrO/Al 2 O 3 gate stack AlGaN/GaN metal-FE-semiconductor heterostructure field-effect transistors (MFSHEMTs) with varying Al x Ga 1− x N barrier thickness and Al …
Number of citations: 2 iopscience.iop.org
S Van Elshocht, C Adelmann, S Clima… - Journal of Vacuum …, 2009 - pubs.aip.org
Although the next generation high- k gate dielectrics has been defined for the 45 nm complementary metal oxide semiconductor technology node, threshold voltage control and …
Number of citations: 16 pubs.aip.org
Y Li, X Liu, T Sun, F Zhang, T Fu, P Wang-yang, H Li… - 2022 - cpb.iphy.ac.cn
Ferroelectric (FE) HfZrO/Al2O3 gate stack AlGaN/GaN metal-FE-semiconductor heterostructure high-electron mobility transistors (MFSHEMTs) with varying AlxGa1− xN barrier thickness …
Number of citations: 0 cpb.iphy.ac.cn
K Lee, K Park, HJ Lee, MS Song, KC Lee… - Scientific Reports, 2021 - nature.com
Investigations concerning oxygen deficiency will increase our understanding of those factors that govern the overall material properties. Various studies have examined the relationship …
Number of citations: 32 www.nature.com
T Wang, Y Shi, FM Puglisi, S Chen, K Zhu… - … applied materials & …, 2020 - ACS Publications
Memristors have shown an extraordinary potential to emulate the plastic and dynamic electrical behaviors of biological synapses and have been already used to construct …
Number of citations: 21 pubs.acs.org
H Yang, K Park, HJ Lee, J Jo, H Park, N Park… - Inorganic …, 2020 - ACS Publications
The recently discovered ferroelectricity in thin-film orthorhombic HfO 2 , which can be directly integrated into complementary metal–oxide semiconductor technology, has become an …
Number of citations: 8 pubs.acs.org
CI Wang, TJ Chang, YT Yin, YS Jiang… - ACS Applied …, 2020 - ACS Publications
The impact of atomic layer bombardment (ALB) on the aluminum nitride (AlN) passivation layer between the HfO 2 gate dielectric and the n-type epitaxial germanium (Ge) was …
Number of citations: 3 pubs.acs.org
S Jandhyala - 2013 - search.proquest.com
In order to continue improving the performance of electronic devices and also to increase functionality, incorporation of alternative channel materials into the current silicon based …
Number of citations: 1 search.proquest.com
CCB Pyridine—Alkoxide - transfer, 1998 - researchgate.net
(12) United States Patent Page 1 (12) United States Patent Murray US006831187B2 (10) Patent N0.: (45) Date of Patent: US 6,831,187 B2 Dec. 14,2004 (54) MULTIMETALLIC …
Number of citations: 0 www.researchgate.net

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